1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of heterocyclic aromatic compounds This compound features a pyrazoloquinoline core, which is known for its significant biological and pharmacological activities
Preparation Methods
The synthesis of 1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate diketones or β-keto esters under acidic or basic conditions.
Quinoline Formation: The pyrazole intermediate is then subjected to a cyclization reaction with aniline derivatives in the presence of a suitable catalyst, such as palladium or copper, to form the quinoline ring.
Substitution Reactions:
Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoloquinoline derivatives with potential biological activities.
Scientific Research Applications
1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various enzymes and receptors, such as kinases and G-protein coupled receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It influences key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the fluoro substituent, resulting in different electronic properties and biological activities.
8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl substituent, affecting its solubility and pharmacokinetic properties.
1-(2-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline: Lacks the methyl substituent, altering its binding affinity to molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-3-17-6-4-5-7-23(17)29-25-20-14-19(26)12-13-22(20)27-15-21(25)24(28-29)18-10-8-16(2)9-11-18/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMQANIIOOOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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